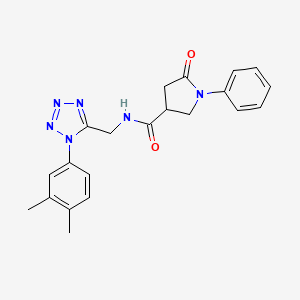

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O2/c1-14-8-9-18(10-15(14)2)27-19(23-24-25-27)12-22-21(29)16-11-20(28)26(13-16)17-6-4-3-5-7-17/h3-10,16H,11-13H2,1-2H3,(H,22,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZNVVJAVPPUMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3CC(=O)N(C3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of 3,4-dimethylphenylhydrazine with sodium azide under acidic conditions to form the tetrazole ring. This intermediate is then coupled with a pyrrolidine derivative through a series of condensation reactions, often using reagents such as acetic anhydride and catalysts like palladium acetate .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring or the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs, such as 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide ( compound), provide a basis for comparative analysis. Key differences and implications are outlined below:

Structural and Physicochemical Differences

Functional Implications

Aryl Group Effects: The 3,4-dimethylphenyl group in the target compound enhances lipophilicity compared to the 4-fluorophenyl group in the compound. This may improve membrane permeability but reduce aqueous solubility.

Heterocycle Comparison :

- Tetrazole (target) is more polar and acidic (pKa ~4.9) than thiadiazole ( compound, pKa ~2.5–3.5). This difference could influence ionization state and binding affinity in physiological environments.

- Thiadiazole’s sulfur atom () may confer metabolic stability via resistance to oxidative degradation, whereas tetrazole’s nitrogen-rich structure might enhance π-π stacking interactions .

Side Chain Modifications :

- The isopropyl group on the thiadiazole () increases steric bulk compared to the methyl linker in the target compound. This could reduce off-target interactions but limit conformational flexibility.

Research Findings and Trends

- Solubility : The compound’s fluorophenyl and thiadiazole groups likely improve aqueous solubility (estimated LogP ~2.5) compared to the target compound (estimated LogP ~3.8 due to dimethylphenyl).

- Metabolic Stability : Thiadiazole derivatives often exhibit longer half-lives than tetrazoles due to sulfur’s resistance to cytochrome P450 oxidation. This suggests the compound may have superior pharmacokinetics .

- Binding Affinity : Fluorine’s electronegativity in the compound could enhance binding to targets requiring polar interactions (e.g., kinases), while the target compound’s dimethylphenyl group may favor hydrophobic binding pockets.

Q & A

Basic Research Questions

How can the multi-step synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:

- Reaction Parameter Control : Optimize solvent choice (e.g., ethanol for polar intermediates, DMSO for high-temperature reactions) and temperature (typically 60–100°C for cyclization steps) to minimize side products .

- Catalyst Selection : Use palladium or copper catalysts for coupling reactions involving tetrazole or pyrrolidine moieties .

- Real-Time Monitoring : Employ TLC or HPLC to track reaction progress and confirm intermediate formation .

- Yield Enhancement : Introduce protecting groups (e.g., Boc for amines) during sensitive steps to prevent undesired side reactions .

What analytical techniques are most reliable for characterizing this compound’s structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and stereochemistry, particularly for the tetrazole and pyrrolidine rings .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures accurate molecular weight validation, critical for distinguishing isomers .

- X-ray Crystallography : Resolve ambiguous stereochemistry in the tetrazole-pyrrolidine core .

- FT-IR Spectroscopy : Identify carbonyl (C=O) and amide (N-H) functional groups to validate carboxamide formation .

What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate to methanol/dichloromethane) to separate polar byproducts .

- Recrystallization : Optimize solvent pairs (e.g., ethanol-water) for high-purity crystalline isolates .

- Prep-HPLC : Apply reverse-phase C18 columns for final purification, especially for analogs with similar Rf values .

How can solubility challenges be addressed for in vitro assays?

Methodological Answer:

- Co-Solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to enhance aqueous solubility without compromising assay integrity .

- Salt Formation : Convert the carboxamide to a sodium or hydrochloride salt to improve solubility in physiological buffers .

- Liposomal Encapsulation : For highly lipophilic analogs, use lipid-based carriers to facilitate cellular uptake .

Advanced Research Questions

How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity?

Methodological Answer:

- Analog Synthesis : Systematically modify substituents (e.g., 3,4-dimethylphenyl on tetrazole, phenyl on pyrrolidine) to assess impact on target binding .

- In Vitro Screening : Use enzyme inhibition assays (e.g., kinase or protease panels) and cell viability tests (MTT assays) to quantify potency .

- Data Correlation : Apply multivariate analysis (e.g., PCA) to link structural descriptors (e.g., logP, H-bond donors) with activity trends .

What experimental approaches can elucidate the compound’s mechanism of action?

Methodological Answer:

- Target Identification : Use affinity chromatography with immobilized compound derivatives to pull down binding proteins .

- Kinetic Studies : Perform time-dependent enzyme inhibition assays to distinguish competitive vs. allosteric mechanisms .

- Molecular Docking : Model interactions with crystallographic structures of suspected targets (e.g., kinases) to predict binding modes .

How can contradictory data on biological activity between studies be resolved?

Methodological Answer:

- Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum concentration) .

- Batch Analysis : Compare purity levels (via HPLC) of compound batches to rule out impurities as confounding factors .

- Meta-Analysis : Aggregate data from multiple studies to identify consensus activity profiles using statistical tools like Forest plots .

What strategies validate the compound’s stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (pH 2), basic (pH 10), and oxidative (HO) conditions, monitoring degradation via LC-MS .

- Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and quantify parent compound remaining using UPLC .

- Thermal Analysis : Perform DSC/TGA to determine melt/decomposition points and storage recommendations .

How can computational modeling enhance the design of derivatives with improved pharmacokinetics?

Methodological Answer:

- ADME Prediction : Use QSAR models (e.g., SwissADME) to predict bioavailability, BBB penetration, and CYP450 metabolism .

- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities for prioritized analogs .

- Metabolite Prediction : Leverage software like Meteor Nexus to identify potential metabolic hotspots (e.g., tetrazole ring oxidation) .

What in vivo models are appropriate for evaluating therapeutic potential?

Methodological Answer:

- Rodent Models : Use xenograft mice for anticancer activity or LPS-induced inflammation models for immunomodulatory effects .

- Pharmacokinetic Profiling : Conduct IV/PO dosing to calculate AUC, C, and half-life, ensuring alignment with in vitro data .

- Toxicology Screening : Perform histopathology and serum biochemistry (ALT, creatinine) to assess organ toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.